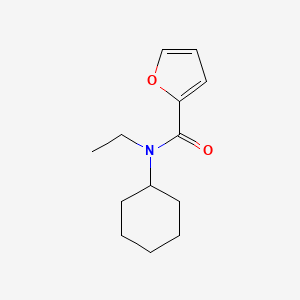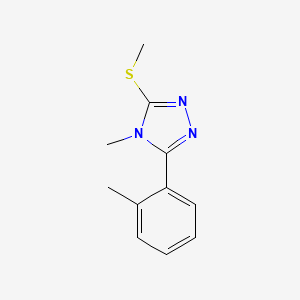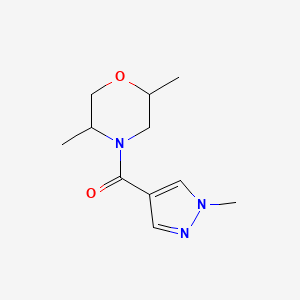
N-cyclohexyl-N-ethylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-N-ethylfuran-2-carboxamide, also known as Pregabalin, is a chemical compound that belongs to the class of drugs known as anticonvulsants. It was first synthesized in 1990 and was approved by the US Food and Drug Administration (FDA) in 2004 for the treatment of neuropathic pain and epilepsy.
Wirkmechanismus
N-cyclohexyl-N-ethylfuran-2-carboxamide works by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the release of neurotransmitters such as glutamate, substance P, and noradrenaline, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
N-cyclohexyl-N-ethylfuran-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, substance P, and noradrenaline, which are involved in the transmission of pain signals. It has also been shown to increase the levels of GABA, an inhibitory neurotransmitter that reduces the excitability of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclohexyl-N-ethylfuran-2-carboxamide has several advantages for use in laboratory experiments. It is a well-characterized compound, and its mechanism of action is well understood. It is also relatively easy to synthesize and has a low toxicity profile.
One limitation of using pregabalin in laboratory experiments is that it is a controlled substance and requires special licensing to handle. Additionally, it is a relatively expensive compound, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on pregabalin. One area of research is the development of new formulations of the drug that have improved bioavailability and efficacy. Another area of research is the investigation of the use of pregabalin in the treatment of other medical conditions, such as chronic pain and post-traumatic stress disorder.
Conclusion
In conclusion, N-cyclohexyl-N-ethylfuran-2-carboxamide, or pregabalin, is a well-characterized compound that has been extensively studied for its efficacy in the treatment of a variety of medical conditions. Its mechanism of action is well understood, and it has several advantages for use in laboratory experiments. There are also several future directions for research on pregabalin, which may lead to the development of new treatments for a variety of medical conditions.
Synthesemethoden
N-cyclohexyl-N-ethylfuran-2-carboxamide can be synthesized by reacting 3-aminomethyl-5-methyl-hexanoic acid with ethyl chloroformate in the presence of cyclohexyl isocyanate. The resulting compound is then subjected to a cyclization reaction to form N-cyclohexyl-N-ethylfuran-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-N-ethylfuran-2-carboxamide has been extensively studied for its efficacy in treating a variety of medical conditions. It has been shown to be effective in the treatment of neuropathic pain, fibromyalgia, generalized anxiety disorder, and epilepsy. It has also been used as an adjunct therapy for the treatment of opioid withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-cyclohexyl-N-ethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-14(11-7-4-3-5-8-11)13(15)12-9-6-10-16-12/h6,9-11H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGSVSVPZSHMAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethylfuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(2-methoxyphenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7510541.png)








![Azepan-1-yl-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7510609.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)


![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)